Cas no 2227671-03-4 ((1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol)

(1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol
- EN300-1960301
- (1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol
- 2227671-03-4
-
- Inchi: 1S/C7H9ClF3N3O/c1-14-6(8)4(3(15)2-12)5(13-14)7(9,10)11/h3,15H,2,12H2,1H3/t3-/m0/s1
- InChI Key: IAESXWUUYJHXOS-VKHMYHEASA-N
- SMILES: ClC1=C(C(C(F)(F)F)=NN1C)[C@H](CN)O
Computed Properties
- Exact Mass: 243.0386241g/mol
- Monoisotopic Mass: 243.0386241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 64.1Ų
(1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1960301-0.1g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 0.1g |
$1623.0 | 2023-09-17 | ||
Enamine | EN300-1960301-2.5g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 2.5g |
$3611.0 | 2023-09-17 | ||
Enamine | EN300-1960301-0.25g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 0.25g |
$1696.0 | 2023-09-17 | ||
Enamine | EN300-1960301-10.0g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1960301-5.0g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1960301-1.0g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1960301-0.05g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 0.05g |
$1549.0 | 2023-09-17 | ||
Enamine | EN300-1960301-1g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 1g |
$1844.0 | 2023-09-17 | ||
Enamine | EN300-1960301-0.5g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1960301-5g |
(1R)-2-amino-1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol |
2227671-03-4 | 5g |
$5345.0 | 2023-09-17 |
(1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol Related Literature
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
Additional information on (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol
Introduction to (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol (CAS No. 2227671-03-4)
(1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol (CAS No. 2227671-03-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of a chloro substituent, a methyl group, and a trifluoromethyl moiety within its molecular framework contributes to its distinct chemical properties and biological activities.
The chemical structure of (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol is particularly noteworthy for its chiral center, which is crucial for its enantiomeric selectivity and biological activity. The presence of the amino group and the hydroxyl group further enhances its reactivity and solubility, making it an attractive candidate for drug development.
In recent studies, this compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. For instance, research has shown that (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol exhibits potent inhibitory activity against certain kinases, which are key targets in the treatment of various cancers. The compound's ability to selectively bind to these kinases without affecting other cellular processes makes it a promising lead for the development of targeted cancer therapies.
Beyond its anticancer properties, (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol has also been explored for its potential in treating neurological disorders. Preclinical studies have demonstrated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These findings suggest that it may have therapeutic applications in conditions such as depression, anxiety, and neurodegenerative diseases.
The pharmacokinetic profile of (1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yethan-l-oI has been extensively studied to understand its behavior in biological systems. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high bioavailability and low toxicity make it a suitable candidate for further clinical evaluation.
In terms of safety and toxicity, preclinical studies have shown that (1R)-2-amino-l-S-chloro-l-methyl-S-(trifluoromethyl)-lH-pyrazol-l-yethan-l-oI is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, ongoing research is necessary to fully assess its long-term safety and efficacy.
The synthesis of (lR)-2-amino-l-S-chloro-l-methyl-S-(trifluoromethyl)-lH-pyrazol-l-yethan-l-oI involves several steps that require precise control over reaction conditions to ensure the formation of the desired enantiomer. Advanced synthetic methods, including chiral catalysis and asymmetric synthesis techniques, have been employed to achieve high yields and enantiomeric purity.
In conclusion, (lR)-2-amino-l-S-chloro-l-methyl-S-(trifluoromethyl)-lH-pyrazol-l-yethan-l-oI (CAS No. 2227671-O3-O) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable biological properties make it an attractive target for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in advancing medical treatments for various diseases.
2227671-03-4 ((1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol) Related Products
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)



